Phenazine, 1,6-dimethoxy-, 5-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenazine, 1,6-dimethoxy-, 5-oxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
The synthesis of phenazine derivatives, including Phenazine, 1,6-dimethoxy-, 5-oxide, typically involves several key methods:
Wohl–Aue Method: This method involves the condensation of o-phenylenediamine with glyoxal or its derivatives.
Beirut Method: This method uses the condensation of 1,2-diaminobenzenes with 2-carbon units.
Oxidative Cyclization: This method involves the oxidative cyclization of 1,2-diaminobenzene or diphenylamines.
Pd-catalyzed N-arylation: This method involves the palladium-catalyzed N-arylation of aniline derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Phenazine, 1,6-dimethoxy-, 5-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form Phenazine, 1,6-dimethoxy-, 5,10-dioxide.
Reduction: Reduction reactions can convert the oxide group back to the parent phenazine structure.
Substitution: Substitution reactions can introduce different functional groups into the phenazine ring, altering its properties.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a palladium catalyst for reduction . Major products formed from these reactions include various phenazine derivatives with altered biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phenazine, 1,6-dimethoxy-, 5-oxide involves several pathways:
Electron Shuttling: Phenazines can serve as electron shuttles, facilitating redox reactions in biological systems.
Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell death in microbial and cancer cells.
Gene Regulation: Phenazines can act as signaling molecules, regulating gene expression and influencing cellular processes.
Comparison with Similar Compounds
Phenazine, 1,6-dimethoxy-, 5-oxide can be compared with other phenazine derivatives:
Phenazine, 1,6-dimethoxy-, 5,10-dioxide: This compound has an additional oxide group, enhancing its oxidative properties.
Iodinin (1,6-dihydroxyphenazine 5,10-dioxide): Known for its potent anticancer activity.
Myxin (1-hydroxy-6-methoxyphenazine 5,10-dioxide): Exhibits strong antimicrobial properties.
These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications.
Properties
CAS No. |
13925-10-5 |
---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
1,6-dimethoxy-5-oxidophenazin-5-ium |
InChI |
InChI=1S/C14H12N2O3/c1-18-11-7-4-6-10-13(11)15-9-5-3-8-12(19-2)14(9)16(10)17/h3-8H,1-2H3 |
InChI Key |
YJPUKVVGBLRGID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1[N+](=C3C=CC=C(C3=N2)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.